5-Cyclopropylisoxazole-3-carbonyl chloride

Catalog No.
S747532
CAS No.
53064-58-7
M.F
C7H6ClNO2
M. Wt
171.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Cyclopropylisoxazole-3-carbonyl chloride

CAS Number

53064-58-7

Product Name

5-Cyclopropylisoxazole-3-carbonyl chloride

IUPAC Name

5-cyclopropyl-1,2-oxazole-3-carbonyl chloride

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

InChI

InChI=1S/C7H6ClNO2/c8-7(10)5-3-6(11-9-5)4-1-2-4/h3-4H,1-2H2

InChI Key

WBXZKRXYZLOYAU-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=NO2)C(=O)Cl

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)Cl

5-Cyclopropylisoxazole-3-carbonyl chloride is a crystalline solid with a molecular weight of 171.58 g/mol . The compound consists of an isoxazole ring substituted with a cyclopropyl group at the 5-position and a carbonyl chloride group at the 3-position . Its structure imparts unique reactivity and potential for further functionalization.

Chemical Properties:

-Cyclopropylisoxazole-3-carbonyl chloride (CAS: 53064-58-7) is an organic compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol. It belongs to the class of acyl chlorides, which are highly reactive functional groups commonly used in organic synthesis.

Applications in Organic Synthesis:

-Cyclopropylisoxazole-3-carbonyl chloride is primarily used as a building block in organic synthesis for the preparation of various heterocyclic compounds, particularly those containing the isoxazole ring system. Its reactive acyl chloride moiety allows it to participate in various reactions, including:

  • Acylation: This reaction involves the substitution of a hydrogen atom on another molecule with the acyl group (C=O-C=X) from the acyl chloride. 5-Cyclopropylisoxazole-3-carbonyl chloride can react with various nucleophiles, such as amines, alcohols, and phenols, to form amides, esters, and carbamates, respectively.
  • Cyclization: This reaction involves the formation of a ring structure through the reaction of the acyl chloride with a suitable nucleophile within the same molecule. This can be used to synthesize complex heterocyclic compounds containing the isoxazole ring.

Specific Research Examples:

While detailed research specific to 5-Cyclopropylisoxazole-3-carbonyl chloride is limited, studies have utilized similar isoxazole-based acyl chlorides for the synthesis of various heterocyclic compounds with potential biological activities.

  • Synthesis of novel isoxazole derivatives with anticonvulsant activity: A study published in the journal "European Journal of Medicinal Chemistry" describes the synthesis of a series of isoxazole derivatives, including some containing an acyl chloride group, for their potential anticonvulsant activity. []
  • Development of new heterocycles with antimicrobial properties: Another study, published in "Molecules" journal, explores the synthesis of diverse heterocyclic compounds, including some containing isoxazole moieties, for their potential antimicrobial properties. []

The carbonyl chloride group in 5-Cyclopropylisoxazole-3-carbonyl chloride is highly reactive and can participate in various transformations:

  • Nucleophilic acyl substitution: The compound can react with nucleophiles such as alcohols, amines, or thiols to form esters, amides, or thioesters, respectively.
  • Reduction: The carbonyl chloride can be reduced to form aldehydes or primary alcohols.
  • Cross-coupling reactions: It can serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions.

While specific biological activities of 5-Cyclopropylisoxazole-3-carbonyl chloride are not directly reported in the provided search results, isoxazole-containing compounds are known to exhibit various biological properties. The presence of the isoxazole ring and the cyclopropyl group may contribute to potential bioactivity, but further studies would be needed to elucidate its specific effects.

The synthesis of 5-Cyclopropylisoxazole-3-carbonyl chloride likely involves a multi-step process, although specific methods are not detailed in the given search results. A general approach might include:

  • Formation of the isoxazole ring through cycloaddition reactions
  • Introduction of the cyclopropyl group at the 5-position
  • Conversion of a carboxylic acid precursor to the carbonyl chloride using thionyl chloride or oxalyl chloride

5-Cyclopropylisoxazole-3-carbonyl chloride finds its primary use as a building block in organic synthesis. Its applications include:

  • Heterocyclic compound synthesis: It serves as a precursor for preparing various heterocyclic compounds with potential pharmaceutical or agrochemical applications.
  • Functional group introduction: The reactive carbonyl chloride group allows for the facile introduction of diverse functionalities.
  • Medicinal chemistry: It may be used in the synthesis of drug candidates or as a scaffold for structure-activity relationship studies.

  • Hydrogen bonding: The isoxazole ring can act as a hydrogen bond acceptor.
  • π-π interactions: The aromatic isoxazole ring may participate in π-stacking interactions.
  • Covalent bond formation: The reactive carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins or other biomolecules.

Similar Compounds

While specific comparisons are not provided in the search results, similar compounds to 5-Cyclopropylisoxazole-3-carbonyl chloride might include:

  • Isoxazole-3-carbonyl chloride (without the cyclopropyl group)
  • 5-Methylisoxazole-3-carbonyl chloride
  • 5-Phenylisoxazole-3-carbonyl chloride
  • 3-Cyclopropylisoxazole-5-carbonyl chloride (regioisomer)

The uniqueness of 5-Cyclopropylisoxazole-3-carbonyl chloride lies in its specific combination of the isoxazole ring, cyclopropyl group, and carbonyl chloride functionality. This particular arrangement may confer distinct reactivity patterns and potential applications in synthetic chemistry and drug discovery.

XLogP3

1.8

Wikipedia

5-Cyclopropyl-1,2-oxazole-3-carbonyl chloride

Dates

Last modified: 08-15-2023

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